3,3-dimethyl-2-oxobutyl 2-(4-bromophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
3,3-DIMETHYL-2-OXOBUTYL 2-(4-BROMOPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-DIMETHYL-2-OXOBUTYL 2-(4-BROMOPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with phthalic anhydride to form the intermediate compound, which is then reacted with 3,3-dimethyl-2-oxobutyl bromide under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like pyridine or triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-DIMETHYL-2-OXOBUTYL 2-(4-BROMOPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
3,3-DIMETHYL-2-OXOBUTYL 2-(4-BROMOPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of 3,3-DIMETHYL-2-OXOBUTYL 2-(4-BROMOPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-2-oxobutyl 2-(4-bromophenyl)-8-methyl-4-quinolinecarboxylate
- 3-(4-bromophenyl)-2-[(3,3-dimethyl-2-oxobutyl)thio]-4(3H)-quinazolinone
- 3,3-Dimethyl-2-oxobutyl 4-{[(4-bromophenyl)sulfonyl]amino}benzoate
Uniqueness
Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it valuable for specific research and industrial purposes .
Properties
Molecular Formula |
C21H18BrNO5 |
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Molecular Weight |
444.3 g/mol |
IUPAC Name |
(3,3-dimethyl-2-oxobutyl) 2-(4-bromophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C21H18BrNO5/c1-21(2,3)17(24)11-28-20(27)12-4-9-15-16(10-12)19(26)23(18(15)25)14-7-5-13(22)6-8-14/h4-10H,11H2,1-3H3 |
InChI Key |
MDUDOVJZTJNOCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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